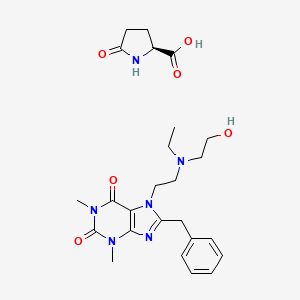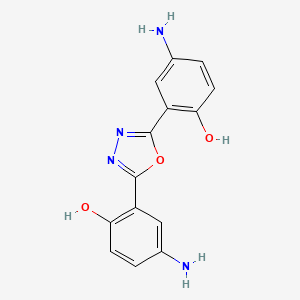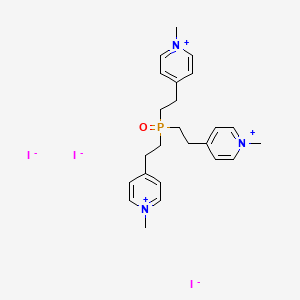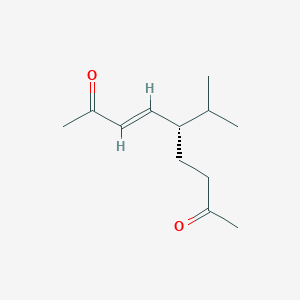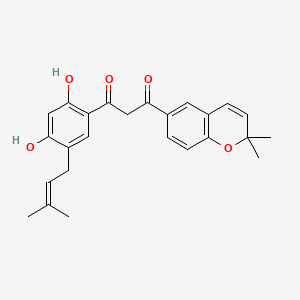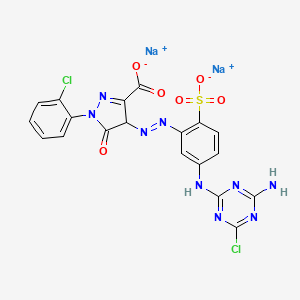
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate quinoline derivatives with furan rings under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination with chlorine gas (Cl₂) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or aldehyde groups, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved can include modulation of gene expression, protein synthesis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones and quinolinyl-pyrazoles share structural similarities and may exhibit comparable biological activities
Furan Compounds: Molecules containing furan rings, such as furoquinolines, also show similar chemical reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
88654-74-4 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
8-methoxy-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H23NO3/c1-11(2)10-22-13(4)18-9-15-12(3)20-17-7-6-14(21-5)8-16(17)19(15)23-18/h6-9,11,13H,10H2,1-5H3 |
InChI-Schlüssel |
UJAGXHAWXHMPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


